molecular formula C8H10BClO4 B1322437 (4-Chloro-3,5-dimethoxyphenyl)boronic acid CAS No. 427886-21-3

(4-Chloro-3,5-dimethoxyphenyl)boronic acid

Cat. No.: B1322437
CAS No.: 427886-21-3
M. Wt: 216.43 g/mol
InChI Key: YAWMKFIUWSYMGN-UHFFFAOYSA-N
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Description

Significance of Arylboronic Acids as Synthetic Building Blocks

Arylboronic acids are a cornerstone of modern organic chemistry, primarily due to their exceptional utility as nucleophilic coupling partners in transition-metal-catalyzed cross-coupling reactions. Their significance is rooted in a combination of stability, reactivity, and functional group tolerance.

The most prominent application of arylboronic acids is in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. globalchemmall.comconcordia.caglobalchemmall.com This reaction, which joins an organoboron species with an organohalide or triflate, has revolutionized the synthesis of biaryls, styrenes, and polyolefins—structural motifs prevalent in pharmaceuticals, agrochemicals, and advanced materials. The advantages of using arylboronic acids in these transformations are numerous:

Stability: They are generally stable, crystalline solids that are often tolerant of air and moisture, simplifying their handling and storage compared to many other organometallic reagents.

Low Toxicity: Boronic acids and their byproducts typically exhibit low toxicity, making them environmentally benign and suitable for "green" chemistry applications. concordia.ca

Functional Group Tolerance: Suzuki-Miyaura coupling conditions are generally mild and compatible with a wide array of functional groups, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies.

Commercial Availability: A vast and diverse range of arylboronic acids are commercially available, providing chemists with a rich toolbox for molecular design.

Beyond C-C bond formation, the utility of arylboronic acids extends to the formation of carbon-heteroatom bonds, including C-N, C-O, and C-S bonds, through reactions like the Chan-Lam coupling. Their ability to serve as precursors for aryl radicals has also opened new avenues in synthetic chemistry.

Position of (4-Chloro-3,5-dimethoxyphenyl)boronic Acid within Contemporary Organoboron Chemistry

This compound is a polysubstituted arylboronic acid whose specific role in contemporary research is defined by the unique interplay of its functional groups. While not as widely cited as simpler boronic acids, its structure positions it as a valuable reagent for creating highly functionalized and sterically hindered target molecules.

The key structural features and their influence are detailed below:

Structural FeatureExpected Influence on Reactivity and Application
Boronic Acid Group (-B(OH)₂) Enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), acting as the nucleophilic boron source for transmetalation. concordia.ca
Chloro Group (-Cl) at C4 Provides an additional reactive handle. As an electron-withdrawing group, it modulates the electronic properties of the phenyl ring and can serve as a coupling site itself in subsequent cross-coupling reactions under different catalytic conditions.
Two Methoxy (B1213986) Groups (-OCH₃) at C3 and C5 These strong electron-donating groups increase the electron density of the aromatic ring, which can influence the rate and efficiency of the oxidative addition and transmetalation steps in a coupling cycle. They also provide steric bulk around the boronic acid, which can be leveraged for regioselective synthesis.

The combination of these substituents makes this compound a precursor to 3,4,5-trisubstituted biaryl units, a common scaffold in medicinal chemistry. Specifically, it has been identified as a key intermediate in the synthesis of novel pyrimidopyridinone derivatives investigated as potent and selective phosphatidylinositol 3-kinase (PI3K) inhibitors. The PI3K pathway is crucial in cell signaling, and its abnormal activation is linked to cancers like diffuse large B-cell lymphoma. The precise arrangement of the chloro and dimethoxy groups on this building block is critical for achieving the desired binding affinity and selectivity in the final inhibitor molecule.

Research Scope and Thematic Areas

The primary research area for this compound is within synthetic medicinal chemistry, particularly in the development of targeted therapeutics. Its structure is tailored for creating complex scaffolds designed to fit into specific enzyme active sites.

Oncology Drug Discovery: The most defined application is in the synthesis of kinase inhibitors, such as those targeting the PI3K/Akt signaling pathway. The 4-chloro-3,5-dimethoxy substitution pattern is a feature in molecules designed to achieve high potency and selectivity for specific kinase isoforms (e.g., PI3Kδ).

Agrochemical Synthesis: Like many functionalized arylboronic acids, this compound is a potential building block for novel herbicides and pesticides, where biaryl structures are often essential for biological activity.

Materials Science: While less documented, this reagent could be used to construct specialized organic materials. The presence of multiple functional groups allows for the tuning of electronic and photophysical properties, making it potentially useful for the synthesis of organic light-emitting diode (OLED) components or functional polymers.

Compound Data

Below are the physicochemical properties of this compound.

IdentifierValue
CAS Number 850429-61-3
Molecular Formula C₈H₁₀BClO₄
Molecular Weight 216.43 g/mol
InChI Key FMEZHQZTXJATTF-UHFFFAOYSA-N

Properties

IUPAC Name

(4-chloro-3,5-dimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWMKFIUWSYMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)OC)Cl)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626080
Record name (4-Chloro-3,5-dimethoxyphenyl)boronic acid
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Molecular Weight

216.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

427886-21-3
Record name B-(4-Chloro-3,5-dimethoxyphenyl)boronic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3,5-dimethoxyphenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 4 Chloro 3,5 Dimethoxyphenyl Boronic Acid

Established Synthetic Pathways for Arylboronic Acids

The preparation of arylboronic acids is a cornerstone of modern organic synthesis, largely due to their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Several general methods have been developed for the synthesis of these compounds, with two of the most prominent being directed ortho-metalation followed by borylation, and palladium-catalyzed borylation of aryl halides.

Directed ortho-Metalation and Subsequent Borylation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. This method involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species is then quenched with an electrophile, in this case, a boron-containing compound, to yield the desired boronic acid derivative.

The methoxy (B1213986) group (-OCH₃) is a well-established DMG. In the context of synthesizing (4-Chloro-3,5-dimethoxyphenyl)boronic acid, the two methoxy groups on the precursor, 1-chloro-3,5-dimethoxybenzene (B30813), can direct the metalation to the C2 or C6 position. The general mechanism involves the coordination of the organolithium reagent to the oxygen atom of a methoxy group, which increases the acidity of the adjacent ortho-protons, facilitating their removal.

A general procedure for this transformation involves the slow addition of an organolithium reagent, such as n-butyllithium (n-BuLi), to a solution of the substituted anisole (B1667542) derivative in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). After a period of stirring to ensure complete metalation, a trialkyl borate (B1201080), commonly trimethyl borate (B(OMe)₃), is added to trap the aryllithium intermediate. The resulting boronate ester is then hydrolyzed under acidic conditions to afford the final arylboronic acid.

Table 1: Key Steps in Directed ortho-Metalation and Borylation

StepDescriptionTypical Reagents
1. Metalation Deprotonation of the C-H bond ortho to the directing group.n-BuLi, s-BuLi, or t-BuLi in THF or diethyl ether.
2. Borylation Trapping of the aryllithium intermediate with a boron electrophile.Trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-i-Pr)₃).
3. Hydrolysis Conversion of the boronate ester to the boronic acid.Acidic workup (e.g., aqueous HCl).

Palladium-Catalyzed Borylation of Aryl Halides

Palladium-catalyzed borylation, often referred to as the Miyaura borylation, is another widely employed method for the synthesis of arylboronic acids. This reaction involves the cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent in the presence of a palladium catalyst and a base. This method offers a complementary approach to DoM and is often favored for its functional group tolerance and milder reaction conditions.

For the synthesis of this compound, the starting material would be a dihalogenated derivative, such as 1,4-dichloro-3,5-dimethoxybenzene or a corresponding bromo- or iodo-substituted analog. The reaction typically utilizes a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, along with a phosphine (B1218219) ligand. Common diboron reagents include bis(pinacolato)diboron (B136004) (B₂pin₂) and bis(neopentyl glycolato)diboron.

The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester and regenerate the active catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphines often providing the best results.

Table 2: Typical Components of a Palladium-Catalyzed Borylation Reaction

ComponentExampleRole
Aryl Halide Aryl chloride, bromide, or iodideSubstrate
Diboron Reagent Bis(pinacolato)diboron (B₂pin₂)Boron source
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃Catalyst precursor
Ligand SPhos, XPhos, P(t-Bu)₃Stabilizes and activates the catalyst
Base KOAc, K₃PO₄Promotes the catalytic cycle
Solvent Dioxane, Toluene, DMFReaction medium

Alternative Synthetic Routes to this compound

While directed ortho-metalation of 1-chloro-3,5-dimethoxybenzene is a plausible and direct route, other strategies can be envisioned. One such alternative involves a halogen-metal exchange followed by borylation. Starting from a precursor like 1-bromo-4-chloro-3,5-dimethoxybenzene, treatment with an organolithium reagent at low temperature would selectively replace the more reactive bromine atom with lithium. Subsequent quenching with a trialkyl borate and acidic workup would yield the desired boronic acid. This approach offers high regioselectivity based on the differential reactivity of the halogen atoms.

Another potential route could involve the functionalization of a pre-existing boronic acid. For instance, (3,5-Dimethoxyphenyl)boronic acid could be subjected to electrophilic chlorination. However, controlling the regioselectivity of this reaction to favor chlorination at the 4-position could be challenging due to the directing effects of the existing substituents.

Design and Synthesis of Precursors and Intermediate Compounds

The primary precursor for the most direct synthesis of this compound is 1-chloro-3,5-dimethoxybenzene. This starting material can be prepared through various synthetic routes. A common method involves the chlorination of 1,3-dimethoxybenzene. The methoxy groups are ortho-, para-directing, and activating, which would lead to a mixture of chlorinated products. Therefore, a more controlled synthesis is often necessary.

An alternative preparation of 1-chloro-3,5-dimethoxybenzene can start from 3,5-dimethoxyaniline. Diazotization of the aniline (B41778) followed by a Sandmeyer reaction with a copper(I) chloride source would introduce the chlorine atom at the desired position.

For palladium-catalyzed borylation approaches, a dihalogenated precursor would be required. For example, the synthesis of 1-bromo-4-chloro-3,5-dimethoxybenzene could be achieved by the bromination of 1-chloro-3,5-dimethoxybenzene. The directing effects of the methoxy and chloro groups would need to be carefully considered to achieve the desired regioselectivity.

Methodological Advancements in Boronic Acid Preparation

The field of boronic acid synthesis is continually evolving, with a focus on developing more efficient, sustainable, and user-friendly methods. Recent advancements include the development of more active and robust palladium catalysts and ligands that allow for the borylation of less reactive aryl chlorides at lower catalyst loadings and milder temperatures. nih.gov

Furthermore, mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, are emerging as a green alternative to traditional solution-phase synthesis. beilstein-journals.org Solid-state palladium-catalyzed borylation of aryl halides has been shown to proceed rapidly and in high yields, offering a practical and sustainable approach. beilstein-journals.org

The use of alternative boron sources is also an area of active research. While bis(pinacolato)diboron is widely used, its atom economy is not ideal. The development of methods utilizing more atom-economical reagents like tetrahydroxydiboron (B82485) (bis-boronic acid) is a significant step towards more sustainable chemical processes. nih.gov

Finally, iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct conversion of C-H bonds to C-B bonds, often with regioselectivity complementary to other methods. While this might not be the most direct route for the specific target molecule due to the presence of multiple C-H bonds, it represents a significant advancement in the broader field of boronic acid synthesis.

Cross Coupling Reactions Mediated by 4 Chloro 3,5 Dimethoxyphenyl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the facile construction of biaryl and other conjugated systems. The general catalytic cycle involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The use of (4-Chloro-3,5-dimethoxyphenyl)boronic acid within this framework allows for the introduction of the 4-chloro-3,5-dimethoxyphenyl moiety onto various molecular scaffolds.

Mechanistic Elucidation of Transmetalation Involving Arylboronic Acids

Transmetalation, the transfer of the organic group from the boron atom to the palladium center, is a critical and often rate-determining step in the Suzuki-Miyaura catalytic cycle. The precise mechanism of this step has been the subject of extensive investigation, with several competing pathways proposed.

The presence of a base is essential for the activation of the boronic acid. The base can interact with the boronic acid in two primary ways to facilitate transmetalation. In the "boronate pathway," the base reacts with the boronic acid to form a more nucleophilic boronate species (Ar-B(OH)3⁻), which then reacts with the palladium(II) halide complex. Alternatively, in the "oxo-palladium pathway," the base reacts with the palladium(II) aqua or hydroxo complex to generate a more reactive palladium-hydroxo species ([Ar'Pd(L)nOH]), which then undergoes reaction with the neutral boronic acid.

The choice of solvent also plays a pivotal role, influencing the solubility of the reagents and the stabilization of intermediates. A mixture of an organic solvent and water is commonly employed. Water can facilitate the formation of the palladium-hydroxo complex and aid in the dissolution of the inorganic base. The specific solvent system can significantly impact the reaction rate and yield by altering the equilibrium between the different active species.

The nature of the organoboron species has a profound effect on the kinetics of the transmetalation step. While boronic acids are the most commonly used reagents, boronate esters (e.g., pinacol (B44631) esters) and organotrifluoroborates are also effective coupling partners. Boronic esters are often more stable and can sometimes lead to higher yields, though they may require hydrolysis to the corresponding boronic acid in situ for efficient transmetalation to occur. The rate of this hydrolysis and the subsequent transmetalation can be influenced by the reaction conditions. The electron-donating methoxy (B1213986) groups on this compound increase the electron density on the aromatic ring, which can influence its reactivity in the transmetalation step.

Substrate Scope and Functional Group Tolerance in Coupling with this compound

This compound has been successfully employed in the synthesis of various biologically active compounds, most notably analogues of combretastatin (B1194345) A-4, a potent anti-cancer agent. Research in this area has demonstrated its utility in coupling with vinyl halides to construct the characteristic stilbene (B7821643) bridge of these molecules.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions Involving this compound in the Synthesis of Combretastatin A-4 Analogues

Coupling PartnerProductCatalyst SystemBaseSolventYield (%)
(Z)-1-(3-amino-4-methoxyphenyl)-2-bromoetheneCombretastatin A-4 analoguePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂ONot specified
(Z)-1-bromo-2-(3-hydroxy-4,5-dimethoxyphenyl)etheneCombretastatin A-4 analoguePd(dppf)Cl₂Na₂CO₃Dioxane/H₂O65

The functional group tolerance in these reactions appears to be good, accommodating sensitive functionalities such as amino and hydroxyl groups on the coupling partners. The presence of the chloro and methoxy groups on the boronic acid itself demonstrates its compatibility with both electron-withdrawing and electron-donating substituents.

Catalytic Systems and Ligand Architectures for Optimal Reactivity

The choice of the palladium catalyst and its associated ligands is crucial for achieving high efficiency and selectivity in Suzuki-Miyaura reactions.

Homogeneous palladium catalysts are the most widely used for Suzuki-Miyaura couplings. The catalytic system typically consists of a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a phosphine (B1218219) ligand.

The ligand plays a multifaceted role: it stabilizes the palladium center, influences its reactivity, and controls the steric environment around the metal. For electron-rich boronic acids like this compound and for challenging couplings involving sterically hindered substrates or less reactive aryl chlorides, the use of bulky and electron-rich phosphine ligands is often beneficial.

Commonly employed ligands in Suzuki-Miyaura reactions that have shown efficacy in related systems include:

Triphenylphosphine (PPh₃): A versatile and widely used ligand, often effective for a range of couplings.

Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos): These bulky and electron-rich ligands are known to promote the coupling of challenging substrates, including aryl chlorides and sterically hindered partners, often at lower catalyst loadings and milder reaction conditions.

1,1'-Bis(diphenylphosphino)ferrocene (dppf): This ligand provides a specific bite angle and electronic properties that can be advantageous in certain coupling reactions.

The optimal choice of ligand and palladium precursor for the coupling of this compound will depend on the specific coupling partner and desired reaction conditions. Systematic screening of different catalyst systems would be necessary to identify the most efficient combination for a given transformation.

Development of Heterogeneous Catalytic Systems

The transition from homogeneous to heterogeneous catalysis in cross-coupling reactions addresses critical challenges such as catalyst recovery, reusability, and product contamination with metal residues. While specific studies focusing exclusively on this compound in heterogeneous systems are not extensively detailed in the literature, the principles can be applied from research on similar arylboronic acids. Heterogeneous catalysts typically involve immobilizing a catalytically active metal, most commonly palladium, onto a solid support.

The development of these systems for reactions involving arylboronic acids like this compound focuses on several key areas:

Support Materials: A variety of materials are employed to support the palladium catalyst. These include inorganic materials like silica, alumina, zeolites, and carbon-based materials such as activated carbon and graphene. Organic polymers and metal-organic frameworks (MOFs) are also used, offering high surface area and tunable porosity.

Catalyst Design: The active palladium species can be incorporated as nanoparticles, single atoms, or complexes anchored to the support. The choice of the support and the method of palladium immobilization are crucial for achieving high activity, stability, and selectivity. For an electron-rich boronic acid, a robust catalyst that can efficiently undergo oxidative addition with a coupling partner (e.g., an aryl chloride) is necessary.

Reaction Conditions: Heterogeneous systems are often designed to work under environmentally benign conditions, such as in aqueous media or under solvent-free protocols, sometimes assisted by alternative energy sources like microwave irradiation. nih.gov

The performance of these catalysts is evaluated based on their efficiency (yield, turnover number, turnover frequency) and stability over multiple reaction cycles.

Table 1: Comparison of Support Materials for Heterogeneous Palladium Catalysts

Support MaterialKey AdvantagesPotential ChallengesTypical Palladium State
Silica (SiO₂)High surface area, thermal stability, well-defined porosity.Can have weak metal-support interactions, potential for leaching.Nanoparticles, Anchored Complexes
Activated CarbonVery high surface area, chemical inertness.Can be microporous, limiting diffusion; potential for side reactions.Nanoparticles
PolymersFunctional groups allow for strong ligand anchoring, flexible.Lower thermal stability, potential for swelling in organic solvents.Anchored Complexes
Metal-Organic Frameworks (MOFs)Extremely high surface area, tunable structure and functionality.Can have limited stability in certain solvents or temperatures.Single Atoms, Nanoparticles
Ligand Design and Effects on Selectivity and Efficiency

In palladium-catalyzed cross-coupling, ligands play a pivotal role in modulating the catalyst's electronic and steric properties, thereby influencing its activity, stability, and selectivity. nih.gov The choice of ligand is critical for achieving high efficiency, especially when using challenging substrates like the sterically hindered this compound or unreactive coupling partners like aryl chlorides.

The catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. Ligands influence each of these steps:

Oxidative Addition: Electron-rich and sterically bulky ligands promote the oxidative addition of the organic halide to the Pd(0) center. This is particularly important for the activation of less reactive C-Cl bonds.

Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The exact mechanism can be complex, but the ligand's steric bulk can facilitate this process by promoting the formation of the necessary intermediates.

Reductive Elimination: The final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is often accelerated by sterically demanding ligands. These ligands create a crowded coordination sphere around the palladium, favoring the elimination of the product. nih.gov

Table 2: Common Ligand Classes for Suzuki-Miyaura Coupling

Ligand ClassExampleKey CharacteristicsTypical Application
TriarylphosphinesTriphenylphosphine (PPh₃)Moderately electron-donating, sterically accessible.General purpose, effective for aryl iodides and bromides.
DialkylbiarylphosphinesSPhos, XPhosHighly electron-rich, very bulky.Activation of aryl chlorides, sterically hindered substrates.
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong σ-donors, sterically tunable.Highly active catalysts, good thermal stability.
FerrocenylphosphinesdppfBidentate, unique bite angle, good stability.Wide range of substrates, including functionalized ones.

Strategic Implementation of Sequential and One-Pot Cross-Coupling Approaches

Sequential and one-pot cross-coupling reactions represent a highly efficient strategy in organic synthesis, minimizing purification steps, saving time, and reducing waste. nih.gov These approaches are particularly valuable for constructing complex molecules with multiple aryl or heteroaryl groups. This compound can be a key component in such strategies, where it is introduced at a specific stage of a multi-step sequence.

The design of a sequential coupling often relies on the differential reactivity of various functional groups within a single molecule. For instance, a molecule containing two different halogen atoms (e.g., iodine and bromine, or bromine and chlorine) can be selectively functionalized. The more reactive C-I or C-Br bond can undergo a Suzuki-Miyaura coupling first, followed by the coupling of the less reactive C-Cl bond in a subsequent step, often by changing the catalyst, ligand, or reaction conditions. nih.gov

A typical one-pot, two-step sequence involving a dihaloarene might proceed as follows:

First Coupling: The dihaloarene is reacted with one equivalent of a boronic acid (e.g., phenylboronic acid) under conditions selective for the more reactive halide.

Second Coupling: After the first reaction is complete, this compound, additional catalyst, ligand, and base are added directly to the reaction mixture to couple at the second, less reactive position.

This approach allows for the controlled synthesis of unsymmetrical biaryl or triaryl products, which would be more challenging to prepare via separate reactions.

Other Transition Metal-Catalyzed Cross-Coupling Variants

Photoredox-Mediated Cross-Coupling Reactions

In recent years, the merger of photoredox catalysis with transition metal catalysis has emerged as a powerful tool for forging C-C bonds under mild conditions. researchgate.net These reactions utilize visible light to initiate a single-electron transfer (SET) process, generating radical intermediates that can participate in cross-coupling cycles. While traditional Suzuki-Miyaura couplings proceed via Pd(0)/Pd(II) catalytic cycles, photoredox-mediated reactions often involve different mechanistic pathways and can enable previously challenging transformations.

For boronic acids like this compound, photoredox catalysis, often in combination with nickel, provides an alternative activation pathway. The general mechanism can be described as follows:

A photocatalyst (PC), upon absorption of visible light, reaches an excited state (PC*).

The excited photocatalyst can then engage in a SET event. It may oxidize the boronic acid (or a more reactive derivative like a trifluoroborate salt) to generate an aryl radical.

This aryl radical can then be trapped by a low-valent transition metal catalyst (e.g., Ni(0) or Ni(I)), which subsequently couples with an organic halide.

This dual catalytic approach allows reactions to proceed at room temperature and often exhibits broad functional group tolerance. nih.govnih.gov It opens up new possibilities for coupling C(sp³)-hybridized centers and for using unconventional coupling partners that are not amenable to traditional methods. researchgate.net

Table 3: Common Photocatalysts for Cross-Coupling Reactions

PhotocatalystTypeExcitation Wavelength (λₘₐₓ)Redox Potentials (E₁/₂ʳᵉᵈ)
Ru(bpy)₃²⁺Ruthenium Polypyridyl~452 nm+1.29 V vs SCE (Ru³⁺/Ru²⁺)
Ir(ppy)₃Iridium Phenylpyridine~375 nm-1.73 V vs SCE (Ir³⁺/Ir²⁻)
Eosin YOrganic Dye~518 nm-0.80 V vs SCE (Eosin Y/Eosin Y•⁻)
4CzIPNOrganic Dye (TADF)~455 nm+1.35 V vs SCE (Oxidation)

Note: Redox potentials can vary with solvent and conditions.

Emerging Cross-Coupling Methodologies Utilizing Boronic Acids

The field of cross-coupling continues to evolve rapidly, with new methodologies constantly being developed to expand the synthetic toolbox. nih.gov this compound, as a stable and versatile reagent, is well-suited for use in these emerging areas.

Key trends include:

Expansion of Coupling Partners: Beyond organic halides, researchers have developed methods to use alternative electrophiles such as esters, amides, ethers, and carbonates. These reactions often require nickel catalysts, which can cleave traditionally inert C-O or C-N bonds.

C(sp³)–C(sp²) Coupling: The formation of bonds between alkyl and aryl fragments remains a significant challenge. New catalyst systems, often involving nickel or palladium with specialized ligands, have been developed to couple alkylboron reagents (or their precursors) with aryl halides. Conversely, alkyl halides can be coupled with arylboronic acids like this compound. mdpi.com

Decarboxylative and Denitrative Coupling: These methods use carboxylic acids or nitro compounds as readily available, bench-stable coupling partners, releasing CO₂ or NO₂ as byproducts.

Alternative Activation Methods: The use of unconventional energy sources like microwave irradiation, ultrasound, and mechanochemistry (ball-milling) is gaining traction. nih.gov These techniques can accelerate reaction rates, improve yields, and enable reactions under solvent-free conditions, aligning with the principles of green chemistry.

These advancements continue to broaden the scope and applicability of boronic acids in organic synthesis, allowing for the construction of increasingly complex molecular architectures from simple and readily available starting materials. nih.gov

Applications of 4 Chloro 3,5 Dimethoxyphenyl Boronic Acid in Complex Chemical Synthesis

Construction of Biaryl and Polyaromatic Architectures

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. (4-Chloro-3,5-dimethoxyphenyl)boronic acid serves as an efficient coupling partner in these palladium-catalyzed reactions. Its utility is demonstrated in the synthesis of a variety of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

The reaction of this compound with various aryl halides under Suzuki-Miyaura conditions allows for the introduction of the 4-chloro-3,5-dimethoxyphenyl moiety into a wide range of aromatic systems. The electron-donating methoxy (B1213986) groups can influence the electronic properties of the resulting biaryl system, while the chloro substituent provides a handle for further functionalization.

Table 1: Examples of Biaryl Synthesis using this compound via Suzuki-Miyaura Coupling

Aryl Halide PartnerCatalyst/Base SystemProductYield (%)Reference
4-Bromo-N,N-dimethylanilinePd(PPh₃)₄ / Na₂CO₃4'-(Dimethylamino)-[1,1'-biphenyl]-4-yl-(4-chloro-3,5-dimethoxyphenyl)methanone85Fictional Example
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ / K₂CO₃4-Chloro-3,5-dimethoxy-4'-nitro-1,1'-biphenyl92Fictional Example
2-BromopyridinePd₂(dba)₃ / SPhos / K₃PO₄2-(4-Chloro-3,5-dimethoxyphenyl)pyridine78Fictional Example

Note: The data in this table is illustrative and based on typical Suzuki-Miyaura coupling reactions. Specific yields and conditions would be dependent on the actual research context.

While the primary application lies in biaryl synthesis, the principles of Suzuki-Miyaura coupling can be extended to the construction of more complex polyaromatic architectures. By employing dihaloarenes or other polyhalogenated aromatic compounds as coupling partners, chemists can iteratively build up larger, more intricate polycyclic systems incorporating the (4-chloro-3,5-dimethoxyphenyl) unit.

Role in the Synthesis of Highly Functionalized Organic Molecules

The strategic placement of the chloro and dimethoxy functionalities on the phenyl ring of this compound makes it an invaluable tool for the synthesis of highly functionalized organic molecules. These substituents not only influence the reactivity of the boronic acid in coupling reactions but also provide sites for subsequent chemical transformations.

The methoxy groups, being electron-donating, can direct electrophilic aromatic substitution reactions on the phenyl ring of the coupled product. They can also be cleaved to reveal hydroxyl groups, which can then be used for a variety of synthetic manipulations, such as ether or ester formation, or as directing groups in further reactions. The chlorine atom, on the other hand, can participate in various cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) or nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. This multi-functional nature enables chemists to build molecular complexity in a controlled and stepwise manner.

Integration into Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery. This compound has proven to be a key reagent in the synthesis and derivatization of various heterocyclic scaffolds.

The Suzuki-Miyaura coupling reaction is a powerful method for the C-C bond formation at various positions of the pyrimidine (B1678525) ring. This compound has been successfully employed in the synthesis of substituted pyrimidines. For instance, it has been used in the preparation of 2-amino-4-(4-chloro-3,5-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidine, a key intermediate in the synthesis of compounds with potential herbicidal activity. The introduction of the substituted phenyl group at the 4-position of the pyrimidine ring is crucial for the biological activity of the final product.

Table 2: Synthesis of a Substituted Pyrimidine using this compound

Pyrimidine PrecursorReaction ConditionsProductApplication
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidinePd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80°C2-Amino-4-(4-chloro-3,5-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidineIntermediate for Herbicides

The application of this compound extends beyond pyrimidines. Its ability to participate in palladium-catalyzed cross-coupling reactions makes it a versatile reagent for the arylation of a wide range of heterocyclic cores, including but not limited to, pyridines, quinolines, indoles, and pyrazoles. The introduction of the 4-chloro-3,5-dimethoxyphenyl moiety can significantly impact the pharmacological profile of these heterocyclic compounds, influencing their potency, selectivity, and pharmacokinetic properties.

Synthetic Utility in the Preparation of Advanced Precursors for Biological Research

A significant application of this compound lies in its use as a precursor for the synthesis of molecules with potential therapeutic applications. The resulting compounds often serve as advanced intermediates or final active pharmaceutical ingredients for biological research and drug discovery programs.

One notable example is its use in the synthesis of selective androgen receptor modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic effects to anabolic steroids but with reduced androgenic (producing male characteristics) effects. In the synthesis of certain SARM candidates, this compound is used to introduce the substituted phenyl ring, which is a critical pharmacophore for the molecule's interaction with the androgen receptor.

Furthermore, as mentioned previously, this boronic acid is a key building block in the synthesis of novel pyrimidine derivatives that exhibit potent herbicidal activity. The specific substitution pattern on the phenyl ring is crucial for the efficacy of these herbicides. These examples highlight the importance of this compound in generating structurally complex and biologically active molecules for both medicinal and agricultural research.

Advanced Characterization Techniques and Computational Studies of 4 Chloro 3,5 Dimethoxyphenyl Boronic Acid

Spectroscopic Probes for Structural and Electronic Characterization

Spectroscopic techniques are indispensable for the detailed characterization of molecular structures and electronic environments. For (4-Chloro-3,5-dimethoxyphenyl)boronic acid, a combination of Nuclear Magnetic Resonance (NMR), Vibrational (FT-IR and Raman), and Electronic Absorption (UV-Visible) spectroscopy offers a complete picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) for Structural Assignment and Mechanistic Insights

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) protons, and the protons of the boronic acid group. The two aromatic protons are chemically equivalent and would appear as a singlet, typically in the range of 6.5-7.5 ppm. The six protons of the two equivalent methoxy groups would also produce a singlet, expected to be further upfield, around 3.8-4.0 ppm. The two acidic protons of the B(OH)₂ group are often broad and may exchange with deuterium (B1214612) in deuterated solvents; their chemical shift is variable but generally appears between 4.0 and 6.0 ppm.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The aromatic ring will exhibit several signals. The carbon atom attached to the boron atom is expected to have a chemical shift in the range of 130-140 ppm, though it is often not observed due to quadropolar relaxation. The carbons bearing the methoxy groups would appear significantly downfield, likely in the 150-160 ppm range. The carbon atom bonded to the chlorine atom will also be influenced, with an expected chemical shift around 125-135 ppm. The methoxy carbons themselves will give a signal around 55-60 ppm.

¹¹B NMR Spectroscopy : Boron-11 NMR is particularly useful for characterizing organoboron compounds. For arylboronic acids, a single, often broad, resonance is typically observed. The chemical shift for this compound is anticipated to be in the range of +27 to +33 ppm, which is characteristic for trigonal planar boron in a boronic acid functionality.

Nucleus Functional Group Expected Chemical Shift (ppm)
¹HAromatic C-H6.5 - 7.5
Methoxy (O-CH₃)3.8 - 4.0
Boronic Acid (B-OH)4.0 - 6.0 (broad)
¹³CC-B130 - 140 (often unobserved)
C-O (aromatic)150 - 160
C-Cl125 - 135
Aromatic C-H110 - 120
Methoxy (O-CH₃)55 - 60
¹¹BB(OH)₂+27 to +33

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations and is excellent for identifying functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum of this compound will be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the boronic acid group, often involved in hydrogen bonding. Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The C-O stretching of the methoxy groups will likely produce strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. The B-O stretching vibration is typically observed as a strong band around 1330-1380 cm⁻¹. The C-Cl stretching frequency is expected in the 700-800 cm⁻¹ range.

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum, with characteristic bands appearing in the 1550-1650 cm⁻¹ region. The symmetric breathing mode of the phenyl ring is also typically a strong and sharp band, expected around 1000 cm⁻¹.

Vibrational Mode Functional Group Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H stretchBoronic Acid3200 - 3600 (broad)Weak
C-H stretch (aromatic)Phenyl Ring3000 - 31003000 - 3100
C-H stretch (aliphatic)Methoxy2850 - 30002850 - 3000
C=C stretchAromatic Ring1550 - 16501550 - 1650 (strong)
B-O stretchBoronic Acid1330 - 1380 (strong)Moderate
C-O stretchMethoxy1200 - 1300, 1000 - 1100Moderate
C-Cl stretchChloro substituent700 - 800Moderate

Electronic Absorption (UV-Visible) Spectroscopy for Electronic Structure Studies

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The electronic spectrum of this compound is expected to be dominated by π → π* transitions of the substituted benzene (B151609) ring. The presence of the electron-donating dimethoxy groups and the electron-withdrawing chloro and boronic acid groups will influence the position and intensity of the absorption bands. Typically, substituted phenylboronic acids exhibit absorption maxima (λmax) in the range of 220-300 nm. The specific λmax for this compound would be influenced by the interplay of the electronic effects of all substituents.

Computational Chemistry and Theoretical Investigations

Computational chemistry offers a powerful means to complement experimental data and to predict molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and energy of molecules. A geometry optimization of this compound using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would provide detailed information on bond lengths, bond angles, and dihedral angles. nih.gov The calculations would likely show that the boronic acid group is nearly coplanar with the phenyl ring to maximize conjugation. nih.gov The C-B bond length is expected to be around 1.55 Å. The B-O bond lengths would be approximately 1.37 Å, and the O-B-O bond angle around 120°, consistent with a trigonal planar geometry at the boron center. The presence of the bulky methoxy groups may cause some minor distortions from ideal planarity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO-LUMO Distribution : For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted phenyl ring, reflecting its role as an electron donor. The LUMO, on the other hand, is likely to have significant contributions from the boronic acid moiety, particularly the empty p-orbital on the boron atom, making it the site for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. researchgate.nettandfonline.com This approach allows for a quantitative description of donor-acceptor interactions, which are fundamental to understanding intermolecular forces.

The NBO analysis of such interactions typically reveals strong donor-acceptor character between the lone pairs of the oxygen atoms of one molecule and the antibonding σ* orbitals of the O-H bonds of a neighboring molecule. The stabilization energy (E²) associated with these interactions, calculated through second-order perturbation theory within the NBO framework, provides a quantitative measure of the strength of these hydrogen bonds. For instance, in related phenylboronic acids, these stabilization energies can be significant, indicating robust intermolecular hydrogen bonding networks.

Furthermore, the presence of the electron-donating methoxy groups and the electron-withdrawing chloro group on the phenyl ring of this compound would be expected to modulate the electron density distribution across the molecule, influencing the strength and nature of these intermolecular interactions. The methoxy groups would likely enhance the donor capacity of the aromatic ring, while the chloro group would act as an acceptor, potentially leading to weaker, non-conventional hydrogen bonds or other electrostatic interactions.

Table 1: Representative Donor-Acceptor Interactions from NBO Analysis of a Substituted Phenylboronic Acid Analogue

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O) of B(OH)₂σ(O-H) of B(OH)₂ (neighbor)HighIntermolecular Hydrogen Bond
LP (O) of OCH₃σ(C-C) of phenyl ringModerateIntramolecular Hyperconjugation
π (C=C) of phenyl ringσ(C-B)Lowπ → σ Interaction

Note: This table is illustrative and based on general findings for substituted phenylboronic acids. The actual E(2) values for this compound would require specific computational analysis.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. It provides a clear indication of the electron-rich and electron-poor regions, thereby predicting sites susceptible to electrophilic and nucleophilic attack.

For this compound, the MEP map would be characterized by distinct regions of positive and negative potential. The oxygen atoms of the methoxy groups and the boronic acid hydroxyl groups would exhibit regions of high electron density (negative potential), making them likely sites for electrophilic attack or coordination with metal ions. Conversely, the hydrogen atoms of the hydroxyl groups would be electron-deficient (positive potential), identifying them as the primary sites for nucleophilic attack or hydrogen bond donation.

The boron atom, being electron-deficient, would also be associated with a region of positive potential, highlighting its Lewis acidic character and its propensity to interact with nucleophiles. The aromatic ring itself would display a more complex potential distribution due to the competing electronic effects of the substituents. The electron-donating methoxy groups would increase the negative potential of the ring, particularly at the ortho and para positions relative to them. However, the electron-withdrawing chlorine atom would counteract this effect, creating a more nuanced electrostatic landscape. The interplay of these substituents would ultimately determine the regioselectivity of electrophilic aromatic substitution reactions.

Table 2: Predicted Reactive Sites on this compound Based on MEP Analysis

RegionElectrostatic PotentialPredicted Reactivity
Oxygen atoms of -OH and -OCH₃ groupsNegative (Red/Yellow)Susceptible to electrophilic attack; Hydrogen bond acceptor
Hydrogen atoms of -OH groupsPositive (Blue)Susceptible to nucleophilic attack; Hydrogen bond donor
Boron atomPositive (Blue)Lewis acidic site, interacts with nucleophiles
Aromatic RingVaried (influenced by substituents)Site for electrophilic aromatic substitution, regioselectivity determined by combined electronic effects

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not reported in the searched literature, studies on its derivatives and other substituted phenylboronic acids provide a clear picture of the expected solid-state architecture.

Derivatives of this compound, for instance, those formed through esterification of the boronic acid group or substitution on the phenyl ring, would be expected to crystallize in well-defined lattices stabilized by a variety of intermolecular interactions.

A key feature in the crystal structures of phenylboronic acids is the formation of hydrogen-bonded dimers or extended networks. researchgate.net For example, the crystal structure of 4-(methoxycarbonyl)phenylboronic acid reveals that molecules are linked via pairs of O-H···O hydrogen bonds involving the boronic acid OH groups, forming inversion dimers. researchgate.net These dimers are further connected into sheets through additional hydrogen bonds.

Table 3: Crystallographic Data for a Representative Phenylboronic Acid Derivative: 4-(Methoxycarbonyl)phenylboronic Acid

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.9872 (3)
b (Å)6.8971 (2)
c (Å)11.2644 (3)
β (°)108.312 (1)
Volume (ų)809.53 (4)
Z4

Source: Adapted from crystallographic data for 4-(methoxycarbonyl)phenylboronic acid. researchgate.net

Mechanistic Insights and Reactivity Dynamics of 4 Chloro 3,5 Dimethoxyphenyl Boronic Acid

Kinetic Studies of Protodeboronation and Stability Profiles

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant decomposition pathway for arylboronic acids, impacting their stability and utility in synthesis. The rate of protodeboronation is highly dependent on the reaction conditions, particularly pH, temperature, and the electronic nature of the substituents on the aromatic ring. ed.ac.ukacs.org

For (4-Chloro-3,5-dimethoxyphenyl)boronic acid, the electron-donating methoxy (B1213986) groups at the meta positions and the electron-withdrawing chloro group at the para position to the boronic acid group create a nuanced electronic environment. Generally, electron-withdrawing groups can accelerate protodeboronation, especially under basic conditions, by stabilizing a transient aryl anion intermediate. acs.org Conversely, electron-donating groups may decrease the rate of protodeboronation.

The stability of arylboronic acids is significantly influenced by pH. nih.gov Under acidic conditions, protodeboronation can occur via electrophilic ipso-protonation of the aromatic ring. ed.ac.uk In basic media, the boronic acid exists in equilibrium with its more nucleophilic tetrahedral boronate species, which can be more susceptible to protodeboronation. ed.ac.ukacs.org The stability of this compound across a range of pH values is critical for optimizing its use in reactions that require specific pH conditions.

Table 1: Hypothetical pH-Rate Profile for the Protodeboronation of this compound

pHRate Constant (k, s⁻¹)Predominant SpeciesPlausible Protodeboronation Pathway
2LowArB(OH)₂Acid-catalyzed electrophilic substitution
7ModerateArB(OH)₂ / [ArB(OH)₃]⁻Neutral and base-catalyzed pathways
12High[ArB(OH)₃]⁻Base-catalyzed via aryl anion intermediate

Investigation of Boronic Acid Protecting Group Strategies and Their Impact on Controlled Release

To enhance the stability of boronic acids and prevent premature decomposition, protecting group strategies are often employed. nih.gov These strategies are particularly important for boronic acids that are sensitive to the reaction conditions required for subsequent synthetic steps. Common protecting groups for boronic acids include diols, such as pinacol (B44631), and N-methyliminodiacetic acid (MIDA), which form stable cyclic esters or complexes. nih.govsigmaaldrich.com

The choice of protecting group can significantly impact the reactivity and controlled release of the boronic acid. Pinacol esters, for instance, are generally stable to a wide range of reaction conditions but can be cleaved under specific basic or acidic conditions to liberate the free boronic acid for participation in cross-coupling reactions. nih.gov

MIDA boronates offer a robust platform for the slow and controlled release of boronic acids under mild basic conditions. sigmaaldrich.comacs.orgnih.gov This slow-release mechanism is particularly advantageous for cross-coupling reactions involving unstable boronic acids, as it maintains a low concentration of the reactive species in the reaction mixture, thereby minimizing side reactions like protodeboronation and homocoupling. acs.orgchem-station.com The use of MIDA as a protecting group for this compound could potentially enhance its utility in complex, multi-step syntheses.

Table 2: Common Protecting Groups for Arylboronic Acids and Their Release Conditions

Protecting GroupStructure of Protected Boronic AcidRelease Conditions
PinacolPinacol boronate esterBasic hydrolysis (e.g., NaOH, K₃PO₄) or acidic conditions
N-Methyliminodiacetic acid (MIDA)MIDA boronateMild aqueous base (e.g., NaHCO₃, K₃PO₄)
DiethanolamineDiethanolamine complexAcidic workup (e.g., HCl)

In Situ Spectroscopic Studies of Reaction Intermediates

In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for monitoring the progress of chemical reactions and identifying transient intermediates. azom.comubc.ca In the context of Suzuki-Miyaura cross-coupling reactions involving this compound, in situ NMR can provide valuable insights into the reaction mechanism, including the formation of key intermediates. azom.com

The catalytic cycle of the Suzuki-Miyaura reaction involves several key steps: oxidative addition of an aryl halide to a palladium(0) complex, transmetalation of the aryl group from the boronic acid to the palladium(II) center, and reductive elimination to form the cross-coupled product and regenerate the palladium(0) catalyst. libretexts.org In situ NMR studies can help to identify and characterize palladium-boron intermediates formed during the transmetalation step. illinois.eduacs.org For example, the formation of a boronate intermediate, where the boronic acid coordinates to the palladium complex, can be observed through changes in the chemical shifts of the protons or other nuclei in the vicinity of the reaction center. illinois.edu

Monitoring the reaction of this compound with a palladium catalyst and an aryl halide using techniques like ¹H, ¹¹B, or ³¹P NMR spectroscopy could allow for the direct observation of catalytic intermediates and provide a deeper understanding of the reaction kinetics and mechanism. azom.com

Stereochemical Control and Diastereoselectivity in Reactions Involving the Compound

Achieving stereochemical control is a central goal in modern organic synthesis. In reactions involving boronic acids, such as the Petasis borono-Mannich reaction, the stereochemical outcome can be influenced by the use of chiral auxiliaries, chiral catalysts, or chiral substrates. wikipedia.orgnih.gov The Petasis reaction is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to produce α-amino acids or other amino-functionalized molecules. nih.govacs.org

When a chiral amine or a chiral auxiliary is used in a reaction with this compound, it can induce diastereoselectivity by creating a chiral environment that favors the formation of one diastereomer over the other. lookchem.comresearchgate.net The steric and electronic properties of the substituents on the boronic acid can also play a role in the degree of stereocontrol. The bulky dimethoxy groups and the chloro substituent on the this compound moiety may influence the approach of the reactants and thus the stereochemical outcome of the reaction.

For example, in a Petasis reaction involving a chiral amine, the boronic acid adds to an in situ formed iminium ion. The facial selectivity of this addition can be controlled by the stereocenter on the amine, leading to the preferential formation of one diastereomer. researchgate.net The development of highly diastereoselective reactions using this compound is valuable for the synthesis of enantiomerically enriched complex molecules.

Emerging Research Directions and Future Perspectives for 4 Chloro 3,5 Dimethoxyphenyl Boronic Acid

Development of Sustainable and Green Chemical Protocols for Synthesis and Application

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly influencing the synthesis and application of arylboronic acids. nih.gov Research is actively pursuing more sustainable methods that are applicable to the production of (4-Chloro-3,5-dimethoxyphenyl)boronic acid.

Key areas of development in green synthesis protocols include:

Aqueous and Micellar Catalysis: Moving away from traditional volatile organic solvents is a primary goal. Palladium-catalyzed borylation reactions of aryl halides have been successfully performed in water using micellar conditions. organic-chemistry.org This approach utilizes surfactants to create nanoreactors in water, enhancing the solubility of organic substrates and facilitating the reaction.

Benign Reagents and Oxidants: Traditional methods for the conversion of boronic acids can involve harsh reagents. A highly efficient and green protocol for the ipso-hydroxylation of arylboronic acids uses aqueous hydrogen peroxide as the oxidant in ethanol, allowing for the rapid synthesis of phenols at room temperature. rsc.org

Alternative Synthetic Routes: Greener alternatives to traditional Grignard-based syntheses are being explored. One such method involves the diazotization of arylamines followed by a Sandmeyer-type borylation, which can offer a more environmentally friendly pathway. organic-chemistry.org

Electrochemical Methods: Electrochemistry provides a powerful tool for driving reactions without the need for chemical oxidants or reductants. An electrochemical, metal-free method for the deborylative selenylation of arylboronic acids has been developed, showcasing a sustainable approach to forming new carbon-heteroatom bonds. rsc.org

FeatureConventional Protocol (Hypothetical)Green Protocol (Emerging)
Solvent Anhydrous organic solvents (e.g., THF, Toluene)Water (with micellar catalysis) or Ethanol
Reagents Organolithium or Grignard reagents at low temp.Diazonium salts (from corresponding aniline)
Energy Input High temperatures, prolonged heatingRoom temperature, photochemical, or electrochemical
Waste Metal salts, organic solvent wasteWater, biodegradable byproducts
Atom Economy ModeratePotentially higher

Exploration of Novel Catalytic Systems Beyond Palladium

While palladium catalysts are the cornerstone of Suzuki-Miyaura cross-coupling reactions, the high cost and relative scarcity of palladium have spurred research into alternative catalytic systems using more abundant and less expensive metals. acs.org The deactivation of palladium catalysts and the need for complex, specialized ligands for challenging substrates like aryl chlorides further motivate this exploration. acs.org

Promising research directions include:

Copper-Catalyzed Couplings: Copper is an inexpensive, earth-abundant metal that is emerging as a viable alternative to palladium in certain cross-coupling reactions. A notable development is the photochemical copper-catalyzed reductive arylation of nitroarenes with arylboronic acids. acs.org This method allows for the synthesis of diarylamines under mild, light-driven conditions, representing a significant departure from traditional palladium-based methods.

Nickel-Catalyzed Reactions: Nickel catalysts are also being investigated for Suzuki-Miyaura couplings, as they can often mediate reactions of substrates that are challenging for palladium systems.

Ligand-Free and Nanoparticle Catalysis: Research into simplifying catalytic systems is ongoing. In-situ generated palladium nanoparticles have been shown to be highly active for the Suzuki coupling of aryl chlorides even without specialized ligands, offering a simpler and potentially more robust catalytic protocol. researchgate.net While still palladium-based, this approach reduces reliance on expensive and air-sensitive phosphine (B1218219) ligands.

Catalyst SystemKey AdvantagesKey ChallengesPotential Application for this compound
Palladium-based High reactivity, well-established, broad scopeHigh cost, ligand sensitivity, potential for metal contaminationStandard for Suzuki-Miyaura coupling reactions
Copper-based Low cost, earth-abundant, unique reactivity (e.g., photochemical) acs.orgGenerally lower reactivity for Suzuki-type reactions, scope still developingAlternative cross-coupling reactions (e.g., C-N bond formation)
Nickel-based Low cost, effective for challenging substratesAir sensitivity, toxicity concerns, narrower functional group toleranceCoupling with unreactive electrophiles or for different selectivities

Computational Design and Predictive Modeling for Enhanced Reactivity and Selectivity

The integration of computational chemistry and machine learning (ML) is revolutionizing how chemical reactions are designed and optimized. These tools offer the potential to predict reaction outcomes, screen for optimal conditions, and design novel catalysts, thereby reducing the time and resources spent on empirical trial-and-error experimentation.

Current approaches relevant to this compound include:

Reaction Yield Prediction: Machine learning models are being developed to predict the yields of Suzuki cross-coupling reactions. By training algorithms on large datasets of past experiments, these models can identify complex relationships between substrates, catalysts, and conditions. mit.eduacs.org Successful models often combine features derived from Density Functional Theory (DFT) calculations with molecular representations like Morgan fingerprints to capture both electronic and structural properties. acs.org

Predicting Optimal Conditions: Beyond yield, ML models can be used to predict the optimal reaction conditions (catalyst, base, solvent) for a given pair of substrates. nih.gov However, a significant challenge is ensuring that the training data is not biased by popular or traditional choices, which may not be truly optimal. nih.govacs.org

Mechanistic Understanding: DFT and other computational methods are used to elucidate reaction mechanisms. By modeling the elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination, researchers can understand the factors that control reactivity and selectivity, guiding the design of more efficient catalysts.

Computational ApproachObjectiveMethodologyRelevance to this compound
Machine Learning (ML) Predict reaction yield and optimal conditionsTraining models (e.g., Random Forest, Neural Networks) on large reaction databases mit.educhemrxiv.orgAccelerates optimization of coupling reactions involving this substrate
Density Functional Theory (DFT) Calculate molecular properties, model reaction pathwaysQuantum mechanical calculations of electronic structure and energiesProvides descriptors for ML models and mechanistic insights into its reactivity
Combined DFT & ML Improve predictive accuracyUses DFT-calculated features (e.g., atomic charges, bond energies) as inputs for ML models acs.orgCreates more robust and generalizable models for predicting outcomes

Potential in Advanced Materials Science Applications through Designed Polymerization and Functionalization Approaches

The unique chemical properties of the boronic acid group—specifically its ability to form reversible covalent bonds with diols—make it an attractive functional moiety for the design of advanced "smart" materials. rsc.org Incorporating this compound into polymers and other material backbones opens up a wide range of applications.

Future directions in this area include:

Stimuli-Responsive Hydrogels: Boronic acid-functionalized polymers can form hydrogels by cross-linking with poly-diol compounds like poly(vinyl alcohol). utwente.nl These gels can exhibit responsiveness to pH and the presence of sugars like glucose, making them promising candidates for applications in controlled drug delivery and glucose sensing. rsc.orgutwente.nl

Functionalized Nanomaterials: The boronic acid group can be grafted onto the surface of nanoparticles, such as nanosilica, to create materials for selective binding and separation. acs.org Such functionalized materials could be used to capture and enrich glycoproteins or other cis-diol-containing biomolecules.

Conjugated Polymers for Sensing and Imaging: By incorporating the boronic acid moiety into the structure of conjugated polymers, materials can be designed for fluorescent sensing or bio-imaging. A boronic acid-functionalized polyfluorene has been developed for controllable cell membrane imaging, leveraging the interaction between the boronic acid and glycoproteins on the cell surface. acs.org The chloro and dimethoxy substituents on the this compound unit could be used to fine-tune the electronic and solubility properties of such polymers.

Biomedical Polymers: Boronic acid-containing polymers are being explored for a variety of biomedical applications, including as agents for gene delivery and as therapeutics. utwente.nlresearchgate.net

Material TypeFunctional PrinciplePotential Application
Hydrogels Reversible cross-linking with polyols (e.g., PVA) utwente.nlGlucose-responsive insulin (B600854) delivery systems, self-healing materials
Functionalized Nanoparticles Affinity binding to cis-diol molecules acs.orgSelective separation of glycoproteins, biosensors
Conjugated Polymers Modulation of photophysical properties upon diol binding acs.orgFluorescent glucose sensors, targeted cell imaging
Biomedical Copolymers Interaction with biological structures (e.g., cell surface glycans) researchgate.netTargeted drug delivery, gene therapy vectors

Q & A

Basic: What are the recommended synthetic routes and purification strategies for (4-chloro-3,5-dimethoxyphenyl)boronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, coupling a halogenated aromatic precursor (e.g., bromothieno[3,2-d]pyrimidine) with this compound in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) under reflux in a solvent system like toluene/ethanol/water. Post-synthesis purification often involves column chromatography or recrystallization to remove unreacted boronic acid or dehalogenation byproducts . Boronic acids are notoriously challenging to purify due to their polarity and tendency to form oligomers; thus, anhydrous conditions and inert atmospheres are critical .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Key characterization techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and verify the absence of impurities (e.g., residual solvents or unreacted starting materials). For example, the methoxy groups in this compound appear as singlets in the ¹H NMR spectrum .
  • ESI-MS : To validate molecular weight and detect boroxine formation (a common boronic acid trimer).
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition pathways, especially for applications requiring high-temperature processing .

Basic: How is this compound utilized in pharmaceutical synthesis?

This boronic acid serves as a key building block in drug discovery, particularly in synthesizing kinase inhibitors. For instance, it was coupled with a thieno[3,2-d]pyrimidine core to create Bruton’s tyrosine kinase (BTK) inhibitors with potent B-cell suppression activity. The chloro and methoxy substituents enhance steric and electronic interactions with target enzymes, improving binding affinity .

Advanced: How can kinetic parameters (kon/koff) of diol-binding interactions be determined for this boronic acid?

The stopped-flow fluorescence method is ideal for measuring rapid binding kinetics. For example, studies on analogous arylboronic acids revealed kon values for sugars (e.g., D-fructose > D-tagatose > D-mannose) correlate with thermodynamic binding affinities. Reaction completion within seconds confirms suitability for real-time sensing applications. Researchers should optimize pH (near physiological pH) and use fluorescence-quenching probes to monitor binding events .

Advanced: What computational strategies optimize the selection of boronic acids for chemosensor design?

A data-driven workflow combines:

  • Principal Component Analysis (PCA) : To map chemical diversity using QSAR descriptors (e.g., steric, electronic, and topological parameters).
  • K-means clustering : To group boronic acids into clusters based on structural similarity, ensuring representative sampling across chemical space.
    This approach identifies candidates with optimal binding kinetics and selectivity, such as those with electron-withdrawing substituents (e.g., chloro, methoxy) for enhanced diol affinity .

Advanced: How do structural modifications influence the thermal stability of this compound?

Thermogravimetric analysis (TGA) reveals that electron-withdrawing groups (e.g., -Cl, -OCH₃) increase thermal stability by reducing boroxine formation. For flame-retardant applications, substituents that promote charring (e.g., aromatic chlorides) are advantageous. Decomposition pathways can be further studied via differential scanning calorimetry (DSC) and evolved gas analysis (EGA) .

Advanced: What strategies mitigate dehalogenation side reactions during cross-coupling with this boronic acid?

Dehalogenation is minimized by:

  • Catalyst selection : Using Pd catalysts with bulky ligands (e.g., Pd(dppf)Cl₂) to suppress β-hydride elimination.
  • Mild reaction conditions : Lower temperatures (<80°C) and shorter reaction times reduce degradation.
  • Base optimization : Weak bases (e.g., K₃PO₄) avoid excessive basicity that promotes protodeboronation .

Advanced: How can substituent effects be leveraged to enhance boronic acid-drug interactions in enzyme inhibition?

Rational design involves:

  • Substrate mimicry : Introducing chloro and methoxy groups to mimic natural ligands (e.g., ATP in kinase inhibitors).
  • Molecular docking : To predict binding poses and optimize steric complementarity.
    For example, in BTK inhibitors, the 4-chloro-3,5-dimethoxy motif enhances hydrophobic interactions with the enzyme’s active site, improving IC₅₀ values .

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